Flunitrazepam-d3 is a deuterated derivative of flunitrazepam, a potent sedative and hypnotic agent belonging to the benzodiazepine class. It is primarily used in research settings, particularly in pharmacokinetics and toxicology studies, due to its ability to serve as an internal standard in mass spectrometry. The compound is classified as a psychoactive substance and has significant implications in both clinical and forensic toxicology.
Flunitrazepam-d3 is synthesized from flunitrazepam through deuteration, which involves replacing hydrogen atoms with deuterium. This modification enhances its stability and detection in analytical methods. The compound is commercially available from various chemical suppliers, including BenchChem and PubChem, where it is listed with the chemical identifier C16H9D3FN3O3 .
The synthesis of flunitrazepam-d3 typically involves the following steps:
The synthesis process must be carefully controlled to ensure high purity and yield of flunitrazepam-d3. Industrial production often employs large-scale synthesis techniques that mirror those used for flunitrazepam but incorporate deuterated materials .
Flunitrazepam-d3 maintains the same core structure as flunitrazepam but includes deuterium substitutions. Its molecular formula is . The presence of deuterium alters its mass spectrum without significantly affecting its pharmacological properties.
Flunitrazepam-d3 can participate in various chemical reactions typical of benzodiazepines, including:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to study these reactions, providing insights into metabolic pathways and stability under different conditions .
Flunitrazepam-d3 exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. It enhances GABAergic transmission, leading to increased inhibitory neurotransmission.
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) for comprehensive characterization .
Flunitrazepam-d3 is predominantly utilized in scientific research for:
Flunitrazepam-d3 (F-d3) is a deuterated analog of flunitrazepam, a potent benzodiazepine. Its molecular formula is C₁₆H₁₂FN₃O₃, with three hydrogen atoms replaced by deuterium at the N-methyl group (position 1 of the diazepine ring), yielding C₁₆H₉D₃FN₃O₃ [1] [4]. This strategic labeling maintains the core pharmacophore—a 5-(2-fluorophenyl)-7-nitro-1,4-benzodiazepin-2-one structure—while introducing isotopic distinctions critical for analytical differentiation. The isotopic purity typically exceeds 99%, ensuring minimal interference from non-deuterated species in detection assays. The primary application of F-d3 lies in its role as an internal standard in mass spectrometry, leveraging its near-identical chemical behavior to non-deuterated flunitrazepam but distinct mass signature [2].
F-d3 shares fundamental physicochemical properties with its non-deuterated counterpart due to isotopic similarity. Key properties include:
Table 1: Physicochemical Comparison of Flunitrazepam-d3 and Flunitrazepam
Property | Flunitrazepam-d3 | Flunitrazepam |
---|---|---|
Molecular Formula | C₁₆H₉D₃FN₃O₃ | C₁₆H₁₂FN₃O₃ |
Molecular Weight (g/mol) | 316.31 | 313.28 |
Log P (Octanol-Water) | ~2.1 (estimated) | 2.1 |
Primary Use | Internal Standard | Active Pharmaceutical Ingredient |
Mass Spectrometry (MS):LC-APCI-MS analysis in positive-ion mode shows a characteristic protonated molecular ion [M+H]⁺ at m/z 317 for F-d3, compared to m/z 314 for non-deuterated flunitrazepam. Key fragments include m/z 287 ([M+H]⁺ - NO₂) and 270 ([M+H]⁺ - NO₂ - NH). The 3 Da mass shift confirms deuterium incorporation [2]. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) detects F-d3 in complex matrices like hair extracts via protonated clusters ([M+H]⁺) at m/z 317, with deuterated fragments providing unambiguous identification [3].
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra exhibit the absence of the N–CH₃ signal at ~3.0 ppm (present in non-deuterated flunitrazepam), confirming deuterium substitution. Aromatic protons (7.5–8.2 ppm) and the amide proton (10.8 ppm) remain unchanged [4].
UV-Vis and IR Spectroscopy:UV absorption maxima at 254 nm and 310 nm (methanol) align with non-deuterated flunitrazepam, reflecting conserved chromophores (nitro group, conjugated system). IR spectra show identical carbonyl stretches (C=O, 1675 cm⁻¹) and NO₂ asymmetric stretches (1530 cm⁻¹) [4].
Table 2: Key Mass Spectral Ions of Flunitrazepam-d3 and Metabolites
Compound | Protonated Molecular Ion ([M+H]⁺; m/z) | Characteristic Fragments (m/z) |
---|---|---|
Flunitrazepam-d3 | 317 | 287, 270 |
Flunitrazepam | 314 | 284, 268 |
7-Aminoflunitrazepam-d3 | 287 | 240, 223 |
Analytical Behavior:
Metabolic Stability:Deuterium labeling reduces hepatic metabolism via the kinetic isotope effect. While flunitrazepam undergoes rapid N-demethylation to N-desmethylflunitrazepam, F-d3 shows delayed metabolism, enhancing its stability as an internal standard during sample processing [2].
Applications in Detection:
Table 3: Analytical Performance of Flunitrazepam-d3 vs. Flunitrazepam
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9